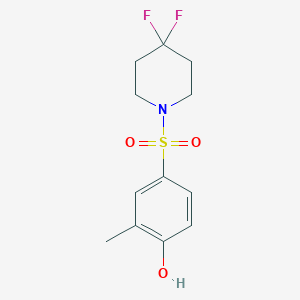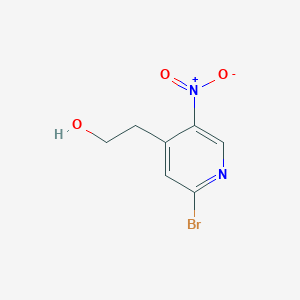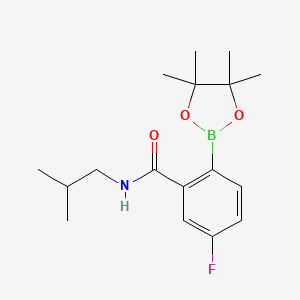![molecular formula C18H19NO5S B13728092 ((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)proline](/img/structure/B13728092.png)
((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline is a complex organic compound that features a biphenyl structure with a methoxy group at the 4’ position and a sulfonyl group attached to a proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline typically involves multiple steps. One common approach is to start with the preparation of 4’-methoxy-[1,1’-biphenyl]-4-sulfonyl chloride, which can be synthesized through the sulfonation of 4’-methoxy-[1,1’-biphenyl] followed by chlorination. This intermediate is then reacted with proline under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The biphenyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Products may include 4’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Products may include 4’-methoxy-[1,1’-biphenyl]-4-thiol.
Substitution: Products depend on the substituent introduced, such as halogenated biphenyl derivatives.
Scientific Research Applications
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of ((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The biphenyl moiety may also facilitate binding to hydrophobic pockets within target proteins, enhancing specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 4’-Methoxy-[1,1’-biphenyl]-4-sulfonyl fluoride
- 4-Methoxybiphenyl
- 4’-Methoxy-[1,1’-biphenyl]-4-sulfonamide
Uniqueness
((4’-Methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)proline is unique due to the presence of both a sulfonyl group and a proline moiety, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19NO5S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
1-[4-(4-methoxyphenyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H19NO5S/c1-24-15-8-4-13(5-9-15)14-6-10-16(11-7-14)25(22,23)19-12-2-3-17(19)18(20)21/h4-11,17H,2-3,12H2,1H3,(H,20,21) |
InChI Key |
HKJZCSFHYGTQEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


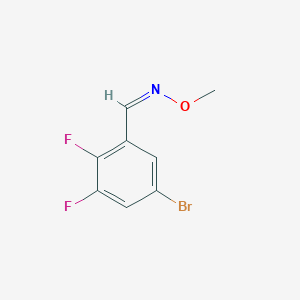
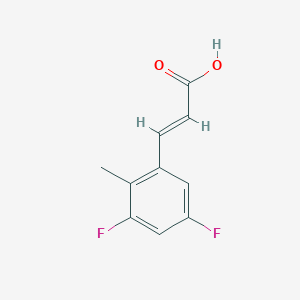
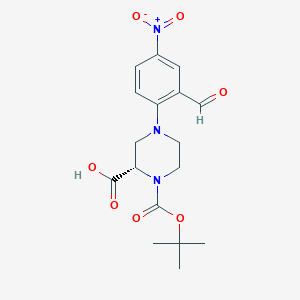
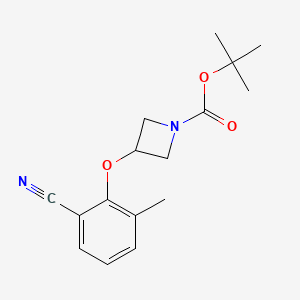
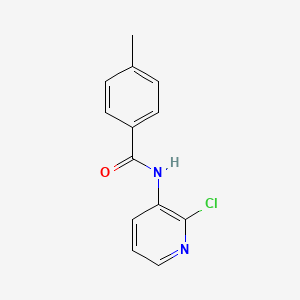
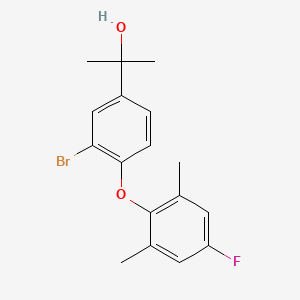
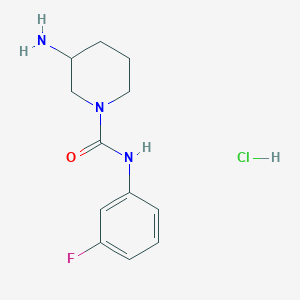
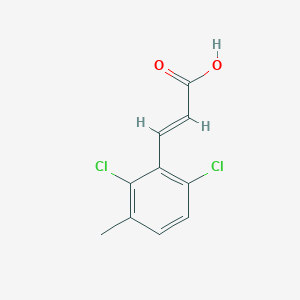
![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24S,25R,26S)-19,22,23-triacetyloxy-21-(acetyloxymethyl)-25,26-dihydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-20-yl] benzoate](/img/structure/B13728064.png)
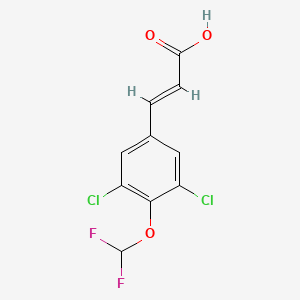
![3-Methyl-1-[1-[2-(trifluoromethyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13728068.png)
